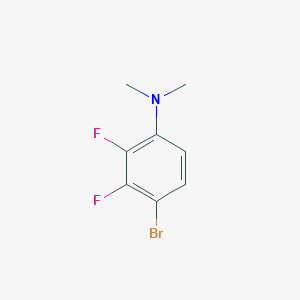

4-bromo-2,3-difluoro-N,N-dimethylaniline

Descripción

Historical Context and Development

The development of this compound emerges from the broader historical context of aniline chemistry, which traces its origins to the mid-19th century when N,N-dimethylaniline was first reported in 1850 by German chemist A. W. Hofmann. The systematic exploration of halogenated anilines gained momentum throughout the 20th century as synthetic methodologies advanced, enabling the selective introduction of multiple halogen substituents onto aromatic rings. The specific compound this compound, registered under Chemical Abstracts Service number 1704069-59-9, represents a more recent advancement in this field.

The synthetic pathway development for this compound reflects the evolution of fluorination chemistry, which historically presented significant challenges due to the unique properties of fluorine atoms. Early synthetic approaches relied on traditional halogenation methods, but the precise positioning of both bromine and fluorine substituents required sophisticated reaction conditions and careful control of reaction parameters. The compound's development was facilitated by advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which enables controlled formation of carbon-carbon bonds under mild conditions.

Industrial production methods have evolved to accommodate large-scale synthesis through batch and continuous flow reactors, with optimization focusing on maximizing yield and purity while minimizing byproduct formation. The development timeline reflects the increasing demand for specialized halogenated compounds in pharmaceutical research and the continuous refinement of synthetic methodologies to access these structurally complex molecules.

Significance in Organic Chemistry

This compound occupies a significant position in organic chemistry due to its versatile reactivity profile and utility as a synthetic intermediate. The compound's importance stems from its ability to undergo multiple types of chemical transformations, making it a valuable building block in the construction of more complex molecular architectures. The presence of both electron-withdrawing halogen substituents and an electron-donating dimethylamino group creates a unique electronic environment that influences the compound's reactivity patterns.

The compound demonstrates particular significance in nucleophilic substitution reactions, where the bromine atom can be readily replaced by various nucleophiles including amines and thiols, enabling the formation of diverse derivatives. This reactivity profile makes it especially valuable in medicinal chemistry applications where structural modifications are essential for optimizing biological activity. Additionally, the compound can participate in electrophilic aromatic substitution reactions under specific conditions, allowing for further functionalization of the aromatic ring system.

The significance extends to its role as an enzyme inhibitor, where the compound binds to active sites of enzymes, preventing substrate binding and thereby modulating enzymatic activity. This biological activity positions the compound as an important research tool for studying enzyme function and developing potential therapeutic agents. The compound's ability to interact with proteins, nucleic acids, and cell membranes further enhances its research value in biochemical studies.

In the context of pharmaceutical development, this compound serves as a key intermediate in the synthesis of drug candidates, particularly those targeting specific biological pathways. The compound's structural features enable the introduction of pharmacologically relevant functional groups through well-established synthetic transformations, making it an essential component in drug discovery programs.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the compound's structural features. The primary International Union of Pure and Applied Chemistry name is 4-bromo-2,3-difluoro-N,N-dimethylbenzenamine, which systematically describes the substitution pattern on the benzene ring and the nature of the amino group. Alternative systematic names include benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl-, which emphasizes the benzenamine core structure with specified substituents.

The compound is classified under multiple chemical identification systems. The Chemical Abstracts Service Registry Number 1704069-59-9 provides a unique identifier within the Chemical Abstracts Service database. The International Chemical Identifier key NANHVPNFQOXUMI-UHFFFAOYSA-N serves as a standardized representation for computational chemistry applications. The Simplified Molecular Input Line Entry System notation CN(C)C1=C(C(=C(C=C1)Br)F)F provides a linear text representation of the molecular structure.

Classification within the European chemicals framework assigns the compound European Community Number status, facilitating regulatory compliance and commercial applications. The compound also receives classification under the United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database with identifier DTXSID201240736, enabling toxicological data management and research applications.

From a chemical classification perspective, the compound belongs to the broader category of substituted anilines, specifically those containing halogen substituents. The presence of both bromine and fluorine atoms classifies it as a polyhalogenated aromatic amine, while the dimethylamino substitution places it within the tertiary amine subcategory. This classification system enables systematic organization of chemical knowledge and facilitates structure-activity relationship studies.

General Structural Features

The molecular structure of this compound exhibits several distinctive features that determine its chemical and physical properties. The compound possesses a molecular formula of C₈H₈BrF₂N with a precise molecular weight of 236.06 atomic mass units. The structure centers around a benzene ring bearing three substituents: a bromine atom at the 4-position, fluorine atoms at the 2- and 3-positions, and a dimethylamino group at the 1-position.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₈H₈BrF₂N | Eight carbon, eight hydrogen, one bromine, two fluorine, one nitrogen |

| Molecular Weight | 236.06 g/mol | Precise molecular mass |

| International Chemical Identifier | InChI=1S/C8H8BrF2N/c1-12(2)6-4-3-5(9)7(10)8(6)11/h3-4H,1-2H3 | Standardized structural representation |

| Canonical Simplified Molecular Input Line Entry System | CN(C)C1=C(C(=C(C=C1)Br)F)F | Linear molecular notation |

The spatial arrangement of substituents creates a specific electronic environment within the molecule. The bromine atom, being the largest halogen present, occupies significant steric space and exhibits strong electron-withdrawing properties through both inductive and resonance effects. The two fluorine atoms, positioned adjacent to each other, create a region of high electronegativity that significantly influences the electron distribution throughout the aromatic system. The dimethylamino group provides electron density to the ring through resonance donation, creating an interesting electronic balance with the electron-withdrawing halogens.

The three-dimensional structure shows the dimethylamino group adopting a planar configuration with the benzene ring, maximizing orbital overlap for resonance stabilization. The nitrogen atom's lone pair participates in delocalization with the aromatic system, influencing the compound's reactivity patterns. The fluorine atoms maintain their characteristic short carbon-fluorine bond lengths, contributing to the molecule's overall stability and unique reactivity profile.

The substitution pattern creates distinct regions of electron density variation across the molecule. The area around the dimethylamino group exhibits relatively high electron density due to resonance donation, while the regions near the halogen substituents show reduced electron density. This electronic asymmetry influences the compound's reactivity in both electrophilic and nucleophilic processes, making specific positions more susceptible to chemical attack depending on the reaction conditions and reagents employed.

Propiedades

IUPAC Name |

4-bromo-2,3-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N/c1-12(2)6-4-3-5(9)7(10)8(6)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANHVPNFQOXUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240736 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-59-9 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of N,N-Dimethylaniline

The initial step involves selective bromination of N,N-dimethylaniline to introduce the bromine atom at the para-position relative to the amino group. According to established protocols, this is typically achieved via electrophilic aromatic substitution using bromine or N-bromo compounds.

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Solvent: Dichloromethane or acetic acid

- Temperature: Ambient or slightly elevated (around 25–40°C)

- Yield: Approximately 85% under optimized conditions

Halogen Exchange and Selectivity

Research indicates that halogen exchange reactions can occur in the presence of LiCl or LiBr additives, leading to scrambled halogenation products, which necessitate careful control of reaction conditions to favor selective bromination.

Methylation of the Amino Group

Methylation Using Dimethyl Carbonate

The amino group in N,N-dimethylaniline derivatives can be methylated using dimethyl carbonate under catalytic conditions. This step ensures the N,N-dimethyl substitution necessary for the target compound.

- Reagents: Dimethyl carbonate, catalysts such as sodium or potassium-based zeolites

- Conditions: Elevated temperature (~150°C), sealed reactors

- Yield: Typically around 85%, with high selectivity

Alternative Methylation Approaches

- Use of methyl iodide or dimethyl sulfate under basic conditions, although these may pose safety concerns.

- Catalytic methylation in a pressure reactor with dimethyl carbonate is preferred for greener, safer synthesis.

Overall Synthetic Route and Data Table

Research Findings and Optimization

- Photoredox difluoroalkylation has emerged as a highly efficient, regioselective, and environmentally friendly method for introducing fluorine atoms onto aromatic amines. The use of visible light and organic photocatalysts minimizes metal contamination.

- Halogen exchange reactions can lead to mixed halogenation products; thus, controlling the reaction environment and additives is critical.

- Methylation via dimethyl carbonate offers a greener alternative to traditional methylating agents, providing high yields and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-2,3-difluoro-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution: The fluorine atoms on the benzene ring can be substituted by electrophiles under specific conditions.

Oxidation and reduction: The amino group can be oxidized to form nitroso or nitro derivatives, and reduced to form primary or secondary amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Electrophilic aromatic substitution: Reagents such as bromine, chlorine, or nitric acid can be used. The reactions are usually performed in the presence of a Lewis acid catalyst.

Oxidation and reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield 4-amino-2,3-difluoro-N,N-dimethylaniline, while oxidation with potassium permanganate can produce 4-bromo-2,3-difluoro-N,N-dimethylnitrobenzene .

Aplicaciones Científicas De Investigación

4-bromo-2,3-difluoro-N,N-dimethylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-bromo-2,3-difluoro-N,N-dimethylaniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Substituent Positions

Key Observations :

- The number and position of fluorine atoms significantly influence electronic properties. For example, this compound exhibits stronger electron-withdrawing effects compared to mono-fluoro analogs, altering reaction rates in nucleophilic substitutions .

- Bromine vs. Chlorine : 4-Bromo-2,6-dichloro-N,N-dimethylaniline (C₈H₈BrCl₂N) shows reduced reactivity in Suzuki couplings compared to the difluoro derivative due to chlorine’s weaker electronegativity .

Electronic and Spectroscopic Properties

DFT Studies () :

- 4-Bromo-N,N-dimethylaniline : Highest chemical hardness (η = 3.12 eV) due to bromine’s inductive effect.

- 4-Fluoro-N,N-dimethylaniline : Lower electrophilicity index (ω = 1.45 eV) compared to brominated analogs.

- This compound : Synergistic electron-withdrawing effects from Br and F result in a reduced HOMO-LUMO gap (Δ = 4.8 eV), enhancing charge transfer in catalytic systems .

NMR Chemical Shifts :

Table 2: Comparative Reactivity in Electrophilic Substitution

Key Findings :

- The difluoro-bromo derivative exhibits superior yields in cross-coupling reactions due to enhanced activation of the aromatic ring .

- Steric Effects : 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline shows lower reactivity in SNAr reactions due to steric hindrance from the CF₃ group .

Commercial and Industrial Relevance

Actividad Biológica

4-Bromo-2,3-difluoro-N,N-dimethylaniline is an organic compound with the molecular formula C₈H₈BrF₂N. It is a derivative of aniline, characterized by the presence of both bromine and fluorine substituents on the aromatic ring, along with two methyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical properties and potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

The compound can undergo various chemical reactions, which include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Electrophilic Aromatic Substitution : The fluorine atoms can be substituted under specific conditions.

- Oxidation and Reduction : The amino group can be oxidized to yield nitroso or nitro derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals .

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It is thought to bind to the active sites of enzymes, thereby preventing substrate binding. The specific molecular targets and pathways vary but generally include interactions with proteins, nucleic acids, or cell membranes .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification .

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition was dose-dependent, indicating potential applications in modulating drug interactions .

- Protein-Ligand Interaction : In another case study, the compound was used to investigate protein-ligand interactions in cancer research. It was found that it could disrupt the binding of ligands to target proteins involved in tumor growth .

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds can provide insights into its unique properties.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-N,N-dimethylaniline | Lacks fluorine atoms | Moderate enzyme inhibition |

| 2,3-Difluoroaniline | Lacks bromine atom and dimethylamino group | Lower bioactivity compared to 4-bromo-2,3-difluoro |

| 4-Bromo-2,3-difluoroaniline | Lacks dimethylamino group | Similar enzyme inhibition profile |

Applications

The unique properties of this compound make it valuable in various fields:

- Pharmaceutical Development : As a potential lead compound for new drugs targeting specific enzymes.

- Agricultural Chemistry : In the synthesis of agrochemicals that require precise enzyme modulation.

- Dyes and Pigments Production : Its chemical reactivity allows for its use in creating specialty chemicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2,3-difluoro-N,N-dimethylaniline, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Bromination : Start with 2,3-difluoro-N,N-dimethylaniline. Use liquid bromine (Br₂) in a controlled environment with pyridine as a catalyst to enhance regioselectivity at the para position relative to the dimethylamino group. Maintain temperatures between 0–5°C to minimize side reactions (e.g., dibromination) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via GC or HPLC (>97% purity threshold) .

- Key Parameters : Reaction time (4–6 hours), stoichiometric ratio of bromine (1.1 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding, bromine coupling patterns).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 239.98 (C₈H₉BrF₂N) .

- Purity Assessment :

- GC/HPLC : Use non-polar columns (e.g., DB-5) with flame ionization or UV detection. Retention time comparisons against standards .

- Melting Point : Compare observed mp (e.g., 53–56°C) to literature values for consistency .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazards : Skin/eye irritant (R36/37/38), potential respiratory sensitizer (R42/43) .

- Protocols :

- Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation.

- Store in amber glass at 2–8°C under inert gas to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing fluorine atoms at the 2- and 3-positions increase the electrophilicity of the bromine atom, enhancing Suzuki-Miyaura coupling rates with aryl boronic acids.

- Ortho-fluorine groups may sterically hinder palladium catalyst coordination, requiring ligand optimization (e.g., SPhos or XPhos) .

- Experimental Design :

- Compare coupling efficiency under varying conditions (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)). Monitor reaction progress via TLC (silica, UV-active) .

Q. What strategies can mitigate conflicting regioselectivity outcomes observed in the bromination of difluorinated N,N-dimethylaniline derivatives?

- Contradiction Analysis :

- Conflicting reports on bromine positioning may arise from solvent polarity (e.g., CHCl₃ vs. DMF) or catalyst choice. Pyridine promotes para-bromination, while polar aprotic solvents may favor meta-substitution .

- Resolution :

- Use computational DFT calculations (e.g., Gaussian09) to model transition states and predict regioselectivity. Validate with kinetic studies (e.g., in situ IR monitoring) .

Q. How can computational chemistry tools predict the stability and degradation pathways of this compound under varying environmental conditions?

- Degradation Modeling :

- Perform molecular dynamics (MD) simulations to assess hydrolysis rates in aqueous environments. Fluorine’s electronegativity may slow hydrolysis compared to non-fluorinated analogs .

- Use QSAR models to predict photodegradation products (e.g., debromination under UV light) .

- Experimental Validation :

- Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.